molecular formula C16H34 B13806334 2,5-Dimethyltetradecane CAS No. 56292-69-4

2,5-Dimethyltetradecane

Cat. No.: B13806334
CAS No.: 56292-69-4
M. Wt: 226.44 g/mol
InChI Key: RQSUKZIRUMCUSU-UHFFFAOYSA-N
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Description

2,5-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C16H34. It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyltetradecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexane, with a longer-chain alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkenes followed by selective hydrogenation. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Although already a saturated hydrocarbon, any functional groups present can be reduced using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2) under UV light.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine gas (Cl2), bromine (Br2), UV light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

2,5-Dimethyltetradecane has various applications in scientific research:

    Chemistry: Used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.

    Biology: Studied for its role in natural products and its presence in biological systems.

    Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.

Mechanism of Action

The mechanism of action of 2,5-Dimethyltetradecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyltetradecane
  • 2,6-Dimethyltetradecane
  • 3,5-Dimethyltetradecane

Comparison

2,5-Dimethyltetradecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for particular applications in research and industry.

Properties

CAS No.

56292-69-4

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

2,5-dimethyltetradecane

InChI

InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3

InChI Key

RQSUKZIRUMCUSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCC(C)C

Origin of Product

United States

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